molecular formula C18H26N2O2S B2751789 3-(2-(azepan-1-yl)ethyl)-6-(3-hydroxypropyl)benzo[d]thiazol-2(3H)-one CAS No. 1121931-61-0

3-(2-(azepan-1-yl)ethyl)-6-(3-hydroxypropyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2751789
CAS No.: 1121931-61-0
M. Wt: 334.48
InChI Key: DHPSNZMSULXNBM-UHFFFAOYSA-N
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Description

3-(2-(Azepan-1-yl)ethyl)-6-(3-hydroxypropyl)benzo[d]thiazol-2(3H)-one is a complex organic compound featuring a benzo[d]thiazole core substituted with azepane and hydroxypropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available benzo[d]thiazole derivatives.

    Step 1 Formation of the Azepane Substituent: The azepane ring can be introduced via nucleophilic substitution reactions. For instance, 2-chloroethylamine can react with azepane under basic conditions to form the azepan-1-yl ethyl group.

    Step 2 Hydroxypropyl Substitution: The hydroxypropyl group can be introduced through a Grignard reaction. A suitable benzo[d]thiazole derivative is reacted with 3-bromopropanol in the presence of magnesium to form the hydroxypropyl-substituted product.

    Step 3 Coupling Reactions: The final step involves coupling the azepan-1-yl ethyl group with the hydroxypropyl-substituted benzo[d]thiazole under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.

    Reduction: The benzo[d]thiazole core can be reduced under hydrogenation conditions.

    Substitution: The azepane and hydroxypropyl groups can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.

    Reduction: Formation of reduced benzo[d]thiazole derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-(azepan-1-yl)ethyl)-6-(3-hydroxypropyl)benzo[d]thiazol-2(3H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of benzo[d]thiazole derivatives with biological macromolecules. It may serve as a probe in biochemical assays or as a lead compound in drug discovery.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. Benzo[d]thiazole derivatives have shown promise in treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 3-(2-(azepan-1-yl)ethyl)-6-(3-hydroxypropyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets. The azepane and hydroxypropyl groups may enhance its binding affinity to enzymes or receptors, modulating their activity. The benzo[d]thiazole core can interact with nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-(Piperidin-1-yl)ethyl)-6-(3-hydroxypropyl)benzo[d]thiazol-2(3H)-one: Similar structure but with a piperidine ring instead of azepane.

    3-(2-(Morpholin-1-yl)ethyl)-6-(3-hydroxypropyl)benzo[d]thiazol-2(3H)-one: Contains a morpholine ring, offering different chemical properties.

Uniqueness

3-(2-(Azepan-1-yl)ethyl)-6-(3-hydroxypropyl)benzo[d]thiazol-2(3H)-one is unique due to the presence of the azepane ring, which can confer different steric and electronic properties compared to piperidine or morpholine analogs. This uniqueness can lead to distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Biological Activity

3-(2-(azepan-1-yl)ethyl)-6-(3-hydroxypropyl)benzo[d]thiazol-2(3H)-one, a compound with the CAS number 1121931-61-0, is of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H26N2O2SC_{18}H_{26}N_{2}O_{2}S, with a molecular weight of approximately 334.48 g/mol. The structure features a thiazole ring, which is known for its role in various biological activities.

Structural Formula

SMILES OCCCC1=CC=C2N(CCN3CCCCCC3)C(=O)SC2=C1\text{SMILES }OCCCC1=CC=C2N(CCN3CCCCCC3)C(=O)SC2=C1

The biological activity of this compound appears to be mediated through interactions with various receptors and enzymes:

  • G Protein-Coupled Receptors (GPCRs) : Research indicates that compounds in this class can modulate GPCR activity, which is crucial for cell signaling pathways. GPCRs are involved in numerous physiological processes, including neurotransmission and immune response regulation .
  • Sigma-1 Receptor (S1R) : A study has shown that related compounds exhibit high affinity for the sigma-1 receptor, which plays a role in neuroprotection and modulation of neurotransmitter release. The compound's structural analogs demonstrated promising results in binding assays, indicating potential therapeutic applications in neurodegenerative diseases .

Pharmacological Effects

The compound has been investigated for several pharmacological effects:

  • Antidepressant-like Activity : In animal models, related compounds have shown potential antidepressant effects through modulation of serotonin receptors and enhancement of neuroplasticity.
  • Anti-inflammatory Properties : Some studies suggest that compounds with similar structures may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating immune responses.

Study 1: Sigma-1 Receptor Binding Affinity

A study reported the synthesis and evaluation of a related ligand that demonstrated a high binding affinity for the sigma-1 receptor (Ki=0.56nMK_i=0.56\,nM). This suggests that the compound could be explored as a radioligand for imaging neurological disorders .

Study 2: Neuroprotective Effects

In vitro assays indicated that derivatives of this compound could protect neuronal cells from apoptosis induced by oxidative stress. This highlights its potential as a neuroprotective agent in conditions such as Alzheimer's disease.

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
GPCR ModulationVarious GPCRs
Sigma-1 ReceptorHigh affinity binding
Antidepressant ActivitySerotonin receptor modulation
Anti-inflammatoryCytokine inhibition

Properties

IUPAC Name

3-[2-(azepan-1-yl)ethyl]-6-(3-hydroxypropyl)-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c21-13-5-6-15-7-8-16-17(14-15)23-18(22)20(16)12-11-19-9-3-1-2-4-10-19/h7-8,14,21H,1-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPSNZMSULXNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCN2C3=C(C=C(C=C3)CCCO)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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